N7-(2-Hydroxyethyl)adenine

Overview

Description

N7-(2-Hydroxyethyl)adenine is a DNA adduct formed through the alkylation of the N7 position of adenine by ethylene oxide (EO) or other alkylating agents like sulfur mustard (SM) . These adducts arise from endogenous processes (e.g., oxidative stress) or exogenous exposures (e.g., industrial chemicals) and are critical in understanding mutagenic and carcinogenic risks . However, compared to guanine adducts, adenine adducts are understudied due to methodological challenges in detection and their lower abundance .

Preparation Methods

The synthesis of N7-(2-Hydroxyethyl)adenine can be achieved through various methods. One approach involves the reaction of adenine with ethylene oxide under controlled conditions. Another method includes the use of 2,2′-thiodiacetic acid to form multicomponent crystals with this compound . Industrial production methods often involve large-scale synthesis using these or similar routes, ensuring high purity and yield.

Chemical Reactions Analysis

N7-(2-Hydroxyethyl)adenine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the adenine ring.

Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

Hydrolysis: This reaction can break down the compound into simpler molecules.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

DNA Adduct Formation

N7-(2-Hydroxyethyl)adenine is significant in the context of DNA modifications. It is a derivative of adenine that can form adducts with DNA, particularly through interactions with electrophilic agents such as ethylene oxide. These adducts are crucial for understanding the mechanisms of mutagenesis and carcinogenesis.

- Biological Significance : The formation of N7-(2-hydroxyethyl)guanine (a related compound) has been extensively studied as a biomarker for exposure to ethylene oxide, an established carcinogen. This compound forms stable adducts with DNA, which can lead to mutations if not repaired properly . The presence of such adducts in human tissues has been linked to increased cancer risk, highlighting their importance in toxicological studies.

- Quantification Techniques : Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry have been employed to measure these adducts in biological samples. For instance, studies have successfully quantified N7-(2-hydroxyethyl)guanine in human DNA, providing insights into the extent of exposure to harmful agents .

Supramolecular Chemistry

This compound also plays a role in supramolecular chemistry, particularly in the formation of multicomponent crystals.

- Crystal Formation : Recent research has demonstrated that this compound can form multicomponent crystals with other organic molecules through non-covalent interactions such as hydrogen bonding. These crystals exhibit unique properties that can be characterized using techniques like single-crystal X-ray diffraction and Fourier-transform infrared (FTIR) spectroscopy .

- Stability and Characterization : The stability of these multicomponent systems has been analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Such studies provide valuable information about the thermal properties and potential applications of these materials in drug delivery systems or as functional materials in nanotechnology .

Therapeutic Potential

The biological activities associated with this compound suggest potential therapeutic applications.

- Role in Cellular Processes : Research indicates that derivatives of adenine, including this compound, may influence cellular processes such as signaling pathways and gene expression. Understanding these mechanisms could lead to the development of novel therapeutic agents targeting specific cellular functions .

- Drug Development : The unique structural properties of this compound make it a candidate for further investigation in drug development, particularly for conditions related to DNA damage and repair mechanisms.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N7-(2-Hydroxyethyl)adenine involves its interaction with various molecular targets. It has been identified as a calcium antagonist and an anti-inflammatory agent. The compound modulates signaling pathways such as NF-κB and TGF-β1/Smad, which are involved in inflammation and fibrosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N7-(2-Hydroxyethyl)guanine (N7-HEG)

- Formation : Predominant adduct from EO exposure, accounting for >90% of DNA alkylation events .

- Biological Impact: Limited mutagenicity due to rapid depurination, but serves as a biomarker for EO exposure and oxidative stress .

- Detection : Quantified via HPLC-EC (limit: 1.6–240 adducts/10⁷ nucleotides) and GC-EC-MS .

- Persistence : Half-life ranges from 1.0–6.9 days in rodent tissues, depending on repair mechanisms .

N3-(2-Hydroxyethylthioethyl)adenine (N3-HETEA)

- Formation : Major adenine adduct from sulfur mustard (SM) exposure, alongside crosslinked adducts like Bis-G .

- Detection : Identified via UPLC-MS³ in human cells exposed to nitrogen mustard .

N3-(2-Carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade)

- Formation : Derived from glycidamide (GA), a metabolite of acrylamide, alkylating the N3 position of adenine .

- Biological Impact: Implicated in acrylamide-induced genotoxicity and organ-specific carcinogenesis .

N1-(2-Hydroxyethyl)adenine

- Formation: Minor adduct from styrene oxide (SO) exposure, detected in vitro .

Comparative Data Table

Key Research Findings

- Endogenous vs. Exogenous Sources: this compound levels in humans are influenced by endogenous ethylene from oxidative stress, complicating risk assessments .

- Methodological Gaps : Most studies focus on guanine adducts (e.g., N7-HEG), while adenine adducts lack robust detection protocols .

- Mutagenic Potential: Adenine adducts like N3-HETEA and N3-GA-Ade are linked to persistent DNA damage and crosslinking, whereas N7 adducts (e.g., N7-HEG) are more rapidly repaired .

Biological Activity

N7-(2-Hydroxyethyl)adenine (N7-HEA) is a significant compound in the realm of molecular biology, particularly due to its role as a DNA adduct. This article explores its biological activity, mechanisms of formation, implications for health, and relevant research findings.

This compound is formed primarily through the reaction of ethylene oxide (EO) with DNA, specifically targeting the N7 position of adenine. Ethylene oxide is a known alkylating agent that can lead to various DNA modifications. The reaction can be summarized as follows:

This process results in the formation of adducts that can disrupt normal cellular functions and contribute to mutagenesis.

Biological Significance

Mutagenicity and Carcinogenicity

Research indicates that N7-HEA is not directly mutagenic; however, it can lead to depurination, resulting in apurinic sites that may contribute to mutations if not repaired properly. The persistence of these adducts in DNA raises concerns regarding their potential role in carcinogenesis, particularly in the context of exposure to ethylene oxide.

Case Studies

- Dose-Response Relationships : A study quantified N7-HEA levels in rat tissues following EO exposure. Results showed a linear increase in adducts with higher doses, suggesting that while endogenous levels are significant, exogenous exposure can exacerbate DNA damage .

- Human Exposure : In human studies, levels of N7-HEA were found to be higher in smokers compared to non-smokers, indicating lifestyle factors influence adduct formation . This suggests a potential biomarker role for N7-HEA in assessing exposure to alkylating agents.

Table 1: Summary of Key Research Findings on this compound

N7-HEA's biological activity is primarily characterized by its ability to form stable adducts with DNA, which can lead to:

Q & A

Basic Research Questions

Q. What methodologies are commonly used to quantify N7-(2-Hydroxyethyl)adenine (N7-HOEtAde) in biological samples, and how do they ensure specificity and sensitivity?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with electrochemical detection is a standard method for quantifying N7-HOEtAde. This technique isolates DNA adducts via enzymatic digestion, followed by chromatographic separation and detection. For enhanced sensitivity, gas chromatography/electron capture-negative chemical ionization mass spectrometry (GC/EC-NCI-MS) is employed, particularly for low-abundance adducts in human tissues . Validation includes spiking samples with isotopically labeled internal standards (e.g., -N7-HOEtAde) to correct for recovery rates and matrix effects .

Q. How does N7-HOEtAde serve as a biomarker for alkylating agent exposure in preclinical studies?

- Methodological Answer : N7-HOEtAde is a stable DNA adduct formed by alkylation at the N7 position of adenine. Its quantification in tumor models (e.g., rat gliomas) correlates with the pharmacokinetics of nitrosoureas like BCNU. Researchers measure adduct levels in tissue homogenates after drug administration, normalizing to DNA content (e.g., pmol/mg DNA). For example, untreated glioblastoma samples show baseline levels of ~0.42 pmol/mg DNA, while intratumoral BCNU delivery increases adducts by >800-fold in adjacent tumor regions .

Q. What statistical approaches are recommended to analyze variability in N7-HOEtAde measurements across heterogeneous tumor samples?

- Methodological Answer : Non-parametric tests (e.g., Mann-Whitney U) are preferred for small sample sizes (n < 10) due to non-normal distributions. For inter-group comparisons (e.g., treated vs. untreated tumors), effect sizes (e.g., Cohen’s d) should be reported alongside p-values to quantify biological significance. In one study, distal tumor regions post-BCNU treatment showed no significant difference from controls (p = 0.12), while proximal regions exhibited a 6-fold increase (p < 0.001) .

Advanced Research Questions

Q. How can researchers resolve contradictions in N7-HOEtAde data arising from tumor heterogeneity or differential drug penetration?

- Methodological Answer : Spatial mapping of adducts using laser capture microdissection (LCM) isolates specific tumor regions (e.g., necrotic vs. proliferative zones). Combining this with immunohistochemistry for hypoxia markers (e.g., HIF-1α) contextualizes adduct distribution. For example, hypoxic regions in gliomas show reduced alkylation due to poor BCNU diffusion, necessitating 3D pharmacokinetic modeling to optimize drug delivery routes .

Q. What synthetic strategies are used to prepare this compound derivatives for analytical standardization?

- Methodological Answer : N7-HOEtAde derivatives (e.g., pentafluorobenzyl analogs) are synthesized via nucleophilic substitution. A typical protocol involves reacting adenine with 2-chloroethanol under alkaline conditions, followed by purification via flash chromatography (ethyl acetate/hexane, 80:20). Derivatives are characterized by NMR (e.g., δ 7.67 ppm for aromatic protons) and GC/MS with electron capture detection to confirm purity (>95%) .

Q. How should researchers design controlled experiments to evaluate N7-HOEtAde repair mechanisms in DNA damage response studies?

- Methodological Answer : Use isogenic cell lines (e.g., O-methylguanine-DNA methyltransferase [MGMT]-proficient vs. deficient) to isolate repair pathways. Treat cells with BCNU and quantify adduct persistence via LC-MS/MS. Include negative controls (untreated cells) and positive controls (cells treated with methyl methanesulfonate). Data interpretation should account for competing repair pathways (e.g., base excision repair vs. nucleotide excision repair) .

Q. Data Reporting and Reproducibility Guidelines

Q. What steps ensure reproducibility in N7-HOEtAde quantification across laboratories?

- Methodological Answer :

- Sample Preparation : Standardize DNA extraction protocols (e.g., phenol-chloroform vs. silica columns) to minimize variability.

- Calibration Curves : Use at least six concentration points spanning the expected adduct range (0.1–100 pmol/mg DNA).

- Inter-laboratory Validation : Share reference samples (e.g., BCNU-treated rat liver DNA) between labs to assess inter-run precision (CV < 15%) .

Q. How should large datasets of N7-HOEtAde levels be structured in appendices for peer-reviewed publications?

- Methodological Answer : Raw data (e.g., HPLC chromatograms, mass spectra) should be archived in supplementary tables with metadata (sample ID, DNA concentration, instrument parameters). Processed data (normalized adduct levels) must include error bars (SEM) and statistical annotations (e.g., asterisks for significance). For example, Table 1 (untreated tumors) and Table 2 (DTI-015-treated tumors) from provide templates for clear data presentation .

Properties

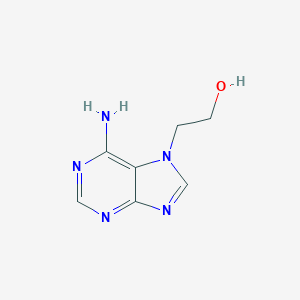

IUPAC Name |

2-(6-aminopurin-7-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMKQMGJBJAMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=CN2CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452081 | |

| Record name | 7-(2-Hydroxyethyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126595-74-2 | |

| Record name | 7-(2-Hydroxyethyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.